(E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile
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Overview
Description
(E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile is an organic compound characterized by the presence of a methoxyphenyl group, a tosyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile typically involves the reaction of 2-methoxybenzaldehyde with tosylacetonitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization step to yield the desired product. Common bases used in this reaction include piperidine and pyridine, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 3-(2-methoxyphenyl)-2-tosylpropan-1-amine.
Substitution: Formation of various substituted acrylonitrile derivatives.
Scientific Research Applications
(E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-methoxyphenyl)-2-propenoic acid: Similar structure but lacks the tosyl and nitrile groups.
(E)-3-(2-methoxyphenyl)prop-2-en-1-ol: Similar structure but contains a hydroxyl group instead of a nitrile group.
(E)-3-(2-methoxyphenyl)acrylaldehyde: Similar structure but contains an aldehyde group instead of a nitrile group.
Uniqueness
(E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile is unique due to the presence of both the tosyl and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-13-7-9-15(10-8-13)22(19,20)16(12-18)11-14-5-3-4-6-17(14)21-2/h3-11H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPPUYIENUBXMN-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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